(-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane

Rhodium asymmetric hydrogenation dehydroamino acid reduction BPE ligand family comparison

(-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane, universally abbreviated as (R,R)-Ph-BPE, is a C₂-symmetric chiral bisphosphine ligand belonging to the phospholane family that also encompasses the DuPhos and BPE series. First reported in 2003 by Pilkington and Zanotti-Gerosa (Dowpharma/Chirotech), Ph-BPE is synthesized via an undemanding route and forms highly active, enantioselective catalysts with Rh, Ni, Co, and Cu for asymmetric hydrogenation, hydroformylation, and cycloaddition reactions.

Molecular Formula C34H36P2
Molecular Weight 506.6 g/mol
CAS No. 528565-79-9
Cat. No. B1354175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane
CAS528565-79-9
Molecular FormulaC34H36P2
Molecular Weight506.6 g/mol
Structural Identifiers
SMILESC1CC(P(C1C2=CC=CC=C2)CCP3C(CCC3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
InChIInChI=1S/C34H36P2/c1-5-13-27(14-6-1)31-21-22-32(28-15-7-2-8-16-28)35(31)25-26-36-33(29-17-9-3-10-18-29)23-24-34(36)30-19-11-4-12-20-30/h1-20,31-34H,21-26H2/t31-,32-,33-,34-/m1/s1
InChIKeyVHHAZLMVLLIMHT-YFRBGRBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane (R,R-Ph-BPE, CAS 528565-79-9) – Chiral Bisphosphine Ligand Procurement Guide


(-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane, universally abbreviated as (R,R)-Ph-BPE, is a C₂-symmetric chiral bisphosphine ligand belonging to the phospholane family that also encompasses the DuPhos and BPE series [1]. First reported in 2003 by Pilkington and Zanotti-Gerosa (Dowpharma/Chirotech), Ph-BPE is synthesized via an undemanding route and forms highly active, enantioselective catalysts with Rh, Ni, Co, and Cu for asymmetric hydrogenation, hydroformylation, and cycloaddition reactions [2].

Why (R,R)-Ph-BPE (CAS 528565-79-9) Cannot Be Substituted by Generic BPE or DuPhos Analogs – Key Differentiation Evidence


Within the phospholane ligand family, the identity of the 2,5-substituent on the phospholane ring exerts a decisive influence on catalytic activity, enantioselectivity, and even the direction of stereoinduction. Simple alkyl-substituted BPE ligands (Me-BPE, Et-BPE, i-Pr-BPE) and the benzene-bridged DuPhos series exhibit markedly different performance profiles, and in several documented cases fail to produce any enantioselectivity or yield under conditions where Ph-BPE delivers >90% ee. The quantitative evidence below demonstrates that selection of (R,R)-Ph-BPE versus its closest in-class analogs is not a matter of incremental optimization but of fundamental catalytic competence [1][2].

(R,R)-Ph-BPE (CAS 528565-79-9) – Quantitative Differentiation Evidence Versus Closest Analogs


Ph-BPE vs Et-BPE and i-Pr-BPE in Rh-Catalyzed Hydrogenation of Methyl Acetamidocinnamate

In the seminal Pilkington & Zanotti-Gerosa paper (2003), the rhodium catalyst [(R,R)-Ph-BPE Rh COD]BF₄ was directly benchmarked against the existing BPE ligand family in the hydrogenation of methyl acetamidocinnamate at S/C = 3000, 28 °C, 10 bar H₂ [1]. Ph-BPE delivered 94% ee with 83% conversion in 840 min. By comparison, (R,R)-i-Pr-BPE achieved only 85% ee (albeit with 100% conversion in 120 min), while (R,R)-Et-BPE gave >99% ee but reached only 75% conversion after 90 min. The authors explicitly concluded that replacing the alkyl substituents with phenyl groups produced 'in all of the cases examined a substantial increase in both the activity and the selectivity obtainable in rhodium-catalyzed asymmetric hydrogenation' [2][3].

Rhodium asymmetric hydrogenation dehydroamino acid reduction BPE ligand family comparison

Ph-BPE vs Me-DuPhos in Ni-Catalyzed Hydrogenation of β,β-Disubstituted Acrylic Acids

In a 2019 study on Ni-catalyzed asymmetric hydrogenation, (S,S)-Ph-BPE was tested head-to-head against six other chiral bisphosphine ligands under identical conditions (Ni(OAc)₂/ligand/substrate = 1:1.1:20, MeOH, 60 atm H₂, 80 °C, 24 h) [1]. (S,S)-Ph-BPE achieved >99% conversion and 92% ee. Critically, (S,S)-Me-DuPhos—one of the most widely used phospholane ligands—gave >99% conversion but only −13% ee, meaning it preferentially produced the opposite enantiomer with minimal selectivity. Other ligands including (S)-Binapine (86% ee), (Rc,Sp)-DuanPhos (−2% ee), (R)-WalPhos (no reaction), (S)-SegPhos (no reaction), and (S)-BINAP (no reaction) all performed significantly worse [2].

Nickel asymmetric hydrogenation β,β-disubstituted acrylic acids chiral carboxylic acids DuPhos vs BPE comparison

Co/Ph-BPE at 0.08 mol% vs Rh/Et-DuPhos at 0.5 mol% in Levetiracetam API Synthesis

The landmark Science paper by Friedfeld et al. (2018) demonstrated that a catalyst generated in situ from CoCl₂·6H₂O, (R,R)-Ph-BPE, and Zn powder could hydrogenate dehydro-levetiracetam to the epilepsy drug levetiracetam (Keppra) at 200-gram scale using only 0.08 mol% catalyst loading in methanol, achieving 97% isolated yield and 98.2% ee [1]. This represents a 6.25-fold reduction in catalyst loading compared to the previously patented Rh/(S,S)-Et-DuPhos system, which required 0.5 mol% loading in dichloromethane [2]. Furthermore, the Co/Ph-BPE system operates in a protic, environmentally benign solvent (MeOH) and employs an earth-abundant first-row metal, eliminating the cost and supply-chain volatility associated with rhodium [3].

Cobalt asymmetric hydrogenation earth-abundant metal catalysis levetiracetam (Keppra) process-scale hydrogenation Ph-BPE-Co vs Rh-DuPhos

Ph-BPE-Co vs QuinoxP*-Co: Divergent Chemoselectivity in Sequential Enyne Hydrogenation

In a 2023 Angewandte Chemie study, Hu, Zhang, and co-workers demonstrated that the choice between Ph-BPE and QuinoxP* on cobalt dictates the chemoselectivity of conjugated enyne hydrogenation [1]. The Ph-BPE-Co(I) catalyst enables full sequential hydrogenation of both the alkyne and the alkene to selectively furnish chiral Z-allylamides with up to 1000 S/C turnover and >99% ee [2]. In contrast, the QuinoxP*-Co system arrests the reaction after the first hydrogenation, yielding a different product distribution. Mechanistic studies and DFT calculations traced the divergence to differences in the rate-determining step decomposition energy of the second hydrogenation, which is energetically accessible only with Ph-BPE [3]. In a separate ligand screening (Table 1, PMC10732522), substituting (R,R)-QuinoxP* with (R,R)-Ph-BPE in a Co-catalyzed system gave 86% yield (vs 92% for QuinoxP*) but with near-racemic product (13:87 e.r.), while (R,R)-Me-Duphos gave only trace product [4].

Cobalt sequential hydrogenation conjugated enynes Z-allylamides chemo-divergent catalysis Ph-BPE vs QuinoxP*

Multi-Metal Compatibility and Broadest Substrate Scope Among Phospholane Ligands

A comprehensive 2024 review in Chemical Society Reviews documents over 200 reported applications of Ph-BPE since 2012, spanning four transition metals (Rh, Ni, Co, Cu) and at least seven distinct reaction classes including asymmetric hydrogenation of enamides, acrylic acids, hydrazones, ketones, and alkynone imines, as well as hydroformylation and cycloaddition reactions [1]. No other single phospholane-family ligand (including any DuPhos variant) has demonstrated comparable breadth across both metal identity and reaction type. Specific documented achievements include: Ni/(S,S)-Ph-BPE delivering >99% ee for cyclic hydrazine synthesis [2]; Co/(S,S)-Ph-BPE achieving up to 99% ee for trisubstituted carbocyclic olefins [3]; and Cu/(R,R)-Ph-BPE enabling divergent regioselectivity in heteroarene addition [4].

Ph-BPE transition metal compatibility substrate scope breadth Rh Ni Co Cu catalysis asymmetric synthesis review

Optimal Application Scenarios for (R,R)-Ph-BPE (CAS 528565-79-9) Based on Quantitative Evidence


Earth-Abundant Cobalt-Catalyzed Pharmaceutical Intermediate Synthesis at Pilot Scale

Procurement of (R,R)-Ph-BPE directly enables the Co/Zn activation protocol validated at 200-gram scale for levetiracetam (97% yield, 98.2% ee, 0.08 mol% catalyst, MeOH) [1]. This scenario is appropriate when the user seeks to replace precious-metal (Rh, Ir) hydrogenation catalysts with an earth-abundant first-row metal system that operates in protic solvent, achieving 6-fold lower catalyst loading than the established Rh/Et-DuPhos benchmark [2].

Nickel-Catalyzed Asymmetric Hydrogenation of Sterically Hindered β,β-Disubstituted Acrylic Acids

When hydrogenating β,β-disubstituted acrylic acid substrates to access chiral carboxylic acid building blocks, (S,S)-Ph-BPE is the only ligand among seven tested that delivers both full conversion and high enantioselectivity (92% ee) [1]. Critically, the commonly used (S,S)-Me-DuPhos ligand gives the opposite enantiomer with negligible selectivity (−13% ee) under identical conditions, making Ph-BPE essential rather than optional for this substrate class [2].

Chemo- and Enantioselective Sequential Hydrogenation of Conjugated Enynes to Chiral Z-Allylamides

The Ph-BPE-Co(I) catalytic system uniquely enables sequential reduction of both alkyne and alkene functionalities in conjugated enynes to furnish chiral Z-allylamides with up to 1000 S/C and >99% ee [1]. The closest alternative ligand, QuinoxP*, arrests hydrogenation after the first step, producing a different product—making Ph-BPE indispensable when Z-allylamide products are the synthetic target [2].

Discovery-Phase Screening Across Multiple Transition Metals (Rh, Ni, Co, Cu)

For medicinal chemistry and process chemistry groups conducting high-throughput screening of asymmetric transformations, (R,R)-Ph-BPE offers the widest documented metal compatibility among phospholane ligands, with validated protocols for Rh-, Ni-, Co-, and Cu-catalyzed reactions spanning hydrogenation, hydroformylation, and cycloaddition [1]. Procuring Ph-BPE as a primary screening ligand reduces inventory complexity and accelerates hit identification across diverse catalytic manifolds [2].

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